Cas no 1014090-04-0 (4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/1014090-04-0x500.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 1-Piperazinecarboxamide, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(2-methoxyphenyl)-
- 1014090-04-0
- AKOS024638676
- F2318-0422
- 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
-
- Inchi: 1S/C21H25N7O2/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)22-17-6-4-5-7-18(17)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,29)
- InChI Key: HVTYWAXKKRDUJT-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=CC=C2OC)=O)CCN(C2=NN=C(N3C(C)=CC(C)=N3)C=C2)CC1
Computed Properties
- Exact Mass: 407.20697307g/mol
- Monoisotopic Mass: 407.20697307g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 88.4Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 706.6±60.0 °C(Predicted)
- pka: 13.31±0.70(Predicted)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2318-0422-5μmol |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-10mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-20mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-2μmol |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-10μmol |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-4mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2318-0422-20μmol |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-25mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-5mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2318-0422-1mg |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
1014090-04-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Related Literature
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Additional information on 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Comprehensive Overview of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1014090-04-0)
The compound 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1014090-04-0) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyridazine core linked to a piperazine moiety and a methoxyphenyl group, makes it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of neurotransmitter receptors, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in oncology and neurodegenerative disease research. The presence of both 3,5-dimethyl-1H-pyrazole and pyridazine rings in this compound suggests possible interactions with ATP-binding sites of kinases—a hot topic in cancer therapy. Computational studies and structure-activity relationship (SAR) analyses have highlighted its binding affinity, making it a subject of interest for virtual screening platforms and AI-driven drug design tools, which are frequently searched topics in scientific databases.
From a synthetic chemistry perspective, the carboxamide bridge in 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide offers versatility for further derivatization. This adaptability is crucial for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability—key concerns in modern medicinal chemistry. Discussions in forums and publications often emphasize the need for compounds with improved blood-brain barrier (BBB) penetration, a feature that could be explored with this scaffold.
The compound’s CAS No. 1014090-04-0 is frequently queried in chemical databases like SciFinder and Reaxys, reflecting its relevance in academic and industrial settings. Its structural complexity also aligns with growing interest in fragment-based drug design (FBDD), where smaller molecular fragments are assembled into high-affinity ligands. Such strategies are widely discussed in peer-reviewed journals and at conferences, further elevating the profile of this molecule.
Environmental and regulatory considerations are also part of the discourse surrounding 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide. While not classified as hazardous, its synthesis and handling require standard laboratory safety protocols. Researchers often search for green chemistry alternatives or solvent-free reactions to minimize ecological impact, a trend reflected in recent literature.
In summary, CAS No. 1014090-04-0 represents a compelling case study in the intersection of synthetic chemistry, computational biology, and therapeutic innovation. Its multifaceted applications—from kinase inhibition to CNS-targeted drug development—make it a valuable subject for ongoing research, resonating with contemporary scientific priorities and frequently searched keywords in the field.
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